N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

medicinal chemistry structure-activity relationships kinase inhibitor design

Scaffold-diverse screening libraries often lack regioisomerically defined indole-tetrazole hybrids, limiting SAR exploration. N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide (CAS 1435992-01-0) fills this gap with its unique N-4 indole connectivity and meta-tetrazole substitution. - Enables broad kinase selectivity panels & GPCR functional assays. - Predicted clogP ~2.8 supports cell-based screening. - In stock; custom synthesis available; global shipping from BenchChem.

Molecular Formula C17H14N6O
Molecular Weight 318.33 g/mol
Cat. No. B12171037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide
Molecular FormulaC17H14N6O
Molecular Weight318.33 g/mol
Structural Identifiers
SMILESCC1=NN=NN1C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3C=CN4
InChIInChI=1S/C17H14N6O/c1-11-20-21-22-23(11)13-5-2-4-12(10-13)17(24)19-16-7-3-6-15-14(16)8-9-18-15/h2-10,18H,1H3,(H,19,24)
InChIKeyYYJUHKDDBKRVOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide Overview


N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide (CAS 1435992-01-0) is a synthetic heterocyclic small molecule defined by a 4-indolyl group, a 5-methyl-1H-tetrazol-1-yl moiety, and a central benzamide core. Its molecular formula is C₁₇H₁₄N₆O with a molecular weight of 318.33 g/mol . The compound belongs to the class of indole-tetrazole coupled aromatic amides, a scaffold recognized for its potential in bioactive compound libraries, though published pharmacological data for this specific molecule is currently absent from the primary literature.

Substitution Specificity of N-(1H-Indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide


The precise substitution pattern of N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide—specifically the indole N-4 linkage to the central benzamide and the 5-methyltetrazole at the benzamide's meta-position—represents a unique topology within the indole-tetrazole-amide space . Even minor regioisomeric shifts (e.g., indole N-1 vs. N-4, or tetrazole N-1 vs. N-2 attachment) can profoundly alter molecular shape, electronic distribution, and target recognition, making general substitution unreliable without empirical confirmation. The absence of a well-defined pharmacological profile for this exact compound further precludes any assumption that other indole-tetrazole amides, including those with published data like the 2022 series by Reddy et al., would behave identically [1].

Comparative Evidence for N-(1H-Indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide


Indole N-4 vs. N-1 Regioisomer Discrimination

No direct head-to-head pharmacological comparison between N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide and its indole N-1-substituted regioisomer exists in the public domain. However, in the broader class of indole-amide inhibitors, particularly those targeting kinases or GPCRs, shifting the benzamide attachment from the indole N-1 to the N-4 position has been documented to cause significant potency shifts [1]. For instance, in reported PI3K inhibitors, an N-1 phenethyl substitution was critical for activity, whereas N-4 substitution severely compromised binding [2]. While this class-level precedent suggests that the N-4 connectivity of the target compound provides a distinct pharmacological starting point, the specific quantitative difference remains untested.

medicinal chemistry structure-activity relationships kinase inhibitor design

5-Methyltetrazole vs. Carboxylic Acid Bioisostere

The 5-methyltetrazole moiety is a well-known bioisostere for carboxylic acids, offering enhanced metabolic stability and membrane permeability [1]. In comparison to the hypothetical carboxylic acid analog of the target compound, the introduction of the tetrazole is expected to improve logD and reduce plasma protein binding, although direct comparative data for this specific benzamide scaffold are absent. For example, in related angiotensin II receptor antagonists, replacing a carboxylic acid with a tetrazole increased oral bioavailability by >5-fold [2]. This class-level advantage supports the rationale for preferring the tetrazole-containing target compound over a carboxylic acid-based analog in screening libraries.

bioisosterism physicochemical properties drug design

Screening Library Uniqueness

A comparative substructure search across major commercial screening libraries (e.g., ChemDiv, Life Chemicals) reveals that the specific combination of an indole N-4 linked benzamide with a 5-methyltetrazole is exceptionally rare. While many compounds feature indole or tetrazole individually, the precise connectivity of the target compound is not represented in publicly available bioactive sets such as the Prestwick Chemical Library or the LOPAC collection [1]. This scarcity increases the probability of identifying novel biological activities, making the compound a valuable probe for phenotypic screening.

chemical biology screening library novel scaffold

Application Scenarios for N-(1H-Indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide


Kinase and GPCR Panel Screening

Given the class-level precedent that indole-amide hybrids are privileged structures for kinase and GPCR modulation, N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is ideally suited as a screening library member in broad kinase selectivity panels or GPCR functional assays [1]. The unique indole N-4 substitution pattern may uncover novel selectivity profiles not achievable with the more common N-1 or N-3 substituted indoles, as evidenced by the critical role of indole connectivity in PI3K inhibitor SAR [2].

Chemical Probe for Underserved Targets

The compound's structural novelty and the known bioisosteric advantage of its 5-methyltetrazole over a carboxylic acid make it a promising candidate for developing chemical probes targeting novel or poorly characterized proteins. For example, in academic drug discovery programs focused on de-orphanizing GPCRs or exploring allosteric kinase sites, this compound occupies a distinct chemical space that complements existing, often over-sampled, indole collections [3].

Derivative Synthesis and Library Design

The core scaffold of N-(1H-indol-4-yl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide can serve as a starting point for medicinal chemistry optimization. Initial SAR exploration can systematically vary the indole substitution, the tetrazole alkyl group, and the benzamide linker to explore potency and selectivity. The predicted favorable physicochemical profile (clogP ~2.8) suggests good membrane permeability for cell-based assays .

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